molecular formula C12H13N3O2 B7546726 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline

3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline

Cat. No. B7546726
M. Wt: 231.25 g/mol
InChI Key: ZTEWIHXFQMCXSD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the development of new drugs. The compound has been found to have potential as a drug candidate for the treatment of different types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline is not fully understood. However, studies have shown that the compound inhibits the activity of specific enzymes, such as tyrosine kinases and topoisomerases. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been found to have low toxicity in vitro, and it does not affect the proliferation of normal cells. However, in vivo studies have shown that the compound can cause hepatotoxicity and nephrotoxicity at high doses.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline in lab experiments is its potential as a drug candidate for the treatment of different types of cancer. The compound has also been found to have low toxicity in vitro, making it a suitable candidate for further research. However, the compound can cause hepatotoxicity and nephrotoxicity at high doses, which limits its use in vivo.

Future Directions

There are several future directions for research on 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline. One of the significant areas of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the study of the compound's mechanism of action and its interaction with specific enzymes. Further studies can also be conducted to determine the optimal dosage and administration of the compound to minimize its potential toxicity.

Synthesis Methods

The synthesis of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline has been carried out using different methods. One of the commonly used methods involves the reaction of 3-nitroaniline and ethyl glyoxalate in the presence of sodium methoxide. The reaction leads to the formation of 3-[5-(2-ethoxycarbonyl-2-oxoethyl)-1,2,4-oxadiazol-3-yl]aniline, which is then reduced using hydrogen gas and palladium on carbon to yield this compound.

properties

IUPAC Name

3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-4-1-3-8(7-9)11-14-12(17-15-11)10-5-2-6-16-10/h1,3-4,7,10H,2,5-6,13H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEWIHXFQMCXSD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)C2=NC(=NO2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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